molecular formula C18H15BrN2O3 B10983977 methyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}benzoate

methyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}benzoate

Cat. No.: B10983977
M. Wt: 387.2 g/mol
InChI Key: YXDPWPKSMLZOJL-UHFFFAOYSA-N
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Description

Methyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}benzoate (CAS 593235-61-1) is a complex organic compound of significant interest in medicinal and synthetic chemistry research. This reagent features a multifaceted molecular structure comprising an indole moiety with a bromo substituent, a benzoate ester, and an acetyl-amino linker, making it a valuable scaffold for the design and synthesis of more complex molecules . Its primary research applications include serving as a key chemical building block in organic synthesis, where the bromo substituent at the 5-position of the indole ring provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions . The formyl group on the indole core offers additional versatility for condensation reactions, enabling the creation of diverse compound libraries for biological screening . In drug discovery and development, this methyl benzoate derivative is explored for its potential to interact with various biological targets; the indole moiety is a privileged structure in pharmacology, known for its ability to bind with enzymes and receptors . The mechanism of action for this compound in research settings is attributed to its molecular architecture, where the indole core can facilitate interactions with enzymatic active sites and protein surfaces, while the formyl group may form covalent bonds with nucleophilic residues on target proteins, leading to functional modifications . The compound is provided with exclusive research data and is strictly for in-vitro studies in controlled laboratory environments . It is not categorized as a medicine or drug and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Any bodily introduction of this product into humans or animals is strictly prohibited by law .

Properties

Molecular Formula

C18H15BrN2O3

Molecular Weight

387.2 g/mol

IUPAC Name

methyl 4-[[2-(5-bromoindol-1-yl)acetyl]amino]benzoate

InChI

InChI=1S/C18H15BrN2O3/c1-24-18(23)12-2-5-15(6-3-12)20-17(22)11-21-9-8-13-10-14(19)4-7-16(13)21/h2-10H,11H2,1H3,(H,20,22)

InChI Key

YXDPWPKSMLZOJL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Diazonium Salt Bromination

A method adapted from the synthesis of 5-bromo-2-chlorobenzoic acid involves diazotization followed by bromination. For indole derivatives, nitration at the 5-position, reduction to the amine, and subsequent diazotization with sodium nitrite in acidic media yield a diazonium salt. Treatment with copper(I) bromide in hydrobromic acid facilitates bromine substitution. This approach achieves moderate yields (60–70%) but requires careful control of temperature (0–5°C) to minimize side reactions.

Direct Electrophilic Bromination

Alternative protocols employ N-bromosuccinimide (NBS) in dimethylformamide (DMF) under reflux. This method selectively brominates indole at the 5-position with yields up to 85%. The reaction mechanism involves generation of bromine radicals, which preferentially attack the electron-rich C5 position of indole.

Acetylation of 5-Bromo-1H-Indole

The indole nitrogen is acetylated to form the 1-(5-bromo-1H-indol-1-yl)acetyl intermediate.

Acetyl Chloride Method

Reaction of 5-bromoindole with acetyl chloride in the presence of pyridine or triethylamine as a base achieves acetylation. Solvents such as dichloromethane or tetrahydrofuran (THF) are employed at 0–25°C, yielding the acetylated product in >90% purity. Excess acetyl chloride (1.5 equivalents) ensures complete conversion within 2–4 hours.

Microwave-Assisted Acetylation

Microwave irradiation accelerates the reaction, reducing the time to 10–15 minutes. A study on analogous acetylpyrrole derivatives demonstrated that microwave conditions (100°C, 150 W) improved yields by 15% compared to conventional heating.

Synthesis of Methyl 4-Aminobenzoate

Methyl 4-aminobenzoate serves as the benzoate precursor.

Esterification of 4-Aminobenzoic Acid

Direct esterification of 4-aminobenzoic acid with methanol in the presence of sulfuric acid (H2SO4) as a catalyst produces the methyl ester. Reaction conditions include reflux for 6–8 hours, yielding 80–85% product. Alternative methods use thionyl chloride (SOCl2) to generate the acid chloride, followed by methanol quenching, achieving yields >90%.

Purification Techniques

Crystallization from ethanol-water mixtures (1:3 ratio) removes unreacted starting material. Purity exceeding 98% is confirmed via HPLC.

Amide Coupling: Formation of the Target Compound

The final step involves coupling 1-(5-bromo-1H-indol-1-yl)acetyl chloride with methyl 4-aminobenzoate.

Acid Chloride Activation

Treatment of 1-(5-bromo-1H-indol-1-yl)acetic acid with thionyl chloride (SOCl2) in anhydrous THF generates the corresponding acid chloride. The reaction proceeds at 40–50°C for 2 hours, with excess SOCl2 (2 equivalents) ensuring complete conversion.

Coupling Agents

Condensing agents such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation. A study on carbazole carboxamides reported yields of 75–80% using EDC and hydroxybenzotriazole (HOBt) in DMF.

Table 1: Optimization of Coupling Conditions

ReagentSolventTemperature (°C)Yield (%)
DCC/HOBtDMF2578
EDC/HClTHF0–2582
SOCl2 (acid chloride)Toluene4085

Industrial-Scale Production Considerations

Continuous Flow Reactors

Patents describe the use of continuous flow systems for bromination and acetylation steps, enhancing throughput and reducing reaction times by 50% compared to batch processes. For example, bromination in a microreactor at 140°C achieves 95% conversion in 10 minutes.

Solvent Recovery

Ether solvents (e.g., 2-propanol) are preferred for their low boiling points and ease of recycling. A patent on tetrahydrothiazolo pyridine synthesis highlights 2-propanol’s role in minimizing waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the indole ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indole derivatives, while hydrolysis can produce the corresponding carboxylic acid.

Mechanism of Action

The mechanism of action of methyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition of certain cellular processes, such as cell proliferation in cancer cells, or the activation of immune responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Indole-Based Derivatives

Methyl 2-(5-Bromo-1H-indol-3-yl)acetate (CAS 117235-22-0)
  • Structure : Substitution at indole C3 with an acetylated methyl ester (vs. C1 in the target compound).
  • Physicochemical Properties :
    • Molecular weight: 268.11 g/mol (vs. 408.23 g/mol for the target).
    • LogP: 2.38 (indicating moderate lipophilicity, comparable to the target).
    • Polar Surface Area (PSA): 46.61 Ų (lower than the target due to fewer hydrogen-bonding groups) .
5-Bromo-6-methoxy-1H-indole
  • Key Difference: Methoxy substitution at C6 (vs. acetyl amino at C1 in the target).
  • Bromine at C5 remains a shared feature, critical for steric and electronic effects .

Benzoate Ester Derivatives

Methyl 4-(Carbamoylamino)benzoate
  • Structure: Lacks the indole moiety; features a carbamoyl amino group at the para position of benzoate.
  • Biological Activity : Identified in aquaporin-3/7 inhibitor screening, highlighting the importance of the benzoate scaffold in targeting membrane proteins. The absence of the bromoindole group reduces molecular weight (194.18 g/mol ) and complexity .
Pesticide Esters (e.g., Metsulfuron Methyl Ester)
  • Structure: Sulfonylurea-linked benzoate (vs. acetyl amino linkage in the target).
  • Functional Role : Used as herbicides, emphasizing the versatility of benzoate esters in agrochemical design. Bromine in the target compound may confer resistance to oxidative degradation compared to chlorine/fluorine in pesticides .

Brominated Aromatic Compounds

Bromopropylate (1-Methylethyl 4-Bromo-alpha-(4-Bromophenyl)-alpha-hydroxybenzeneacetate)
  • Structure: Diarylbrominated scaffold (vs. mono-bromoindole in the target).
  • Application : Acaricide, leveraging bromine’s electronegativity for target binding. The target’s indole ring may offer π-π stacking advantages absent in linear diaryl systems .

Data Table: Comparative Analysis

Compound Molecular Weight (g/mol) LogP PSA (Ų) Key Substituents Biological Relevance
Target Compound 408.23 ~2.8* ~80.2* 5-Bromoindole, Acetyl amino, Benzoate Potential HDAC/epigenetic modulator
Methyl 2-(5-Bromo-1H-indol-3-yl)acetate 268.11 2.38 46.61 5-Bromoindole, Acetyl methyl HDAC inhibitor studies
Methyl 4-(Carbamoylamino)benzoate 194.18 1.12 75.35 Carbamoyl amino, Benzoate Aquaporin inhibitor
Bromopropylate 428.07 5.2 53.99 Diaryl bromine, Hydroxyacetate Acaricide

*Estimated based on structural analogs.

Key Research Findings

  • Role of Bromine: Bromine at C5 of indole enhances lipophilicity and may improve blood-brain barrier penetration compared to non-halogenated analogs .
  • Metabolic Stability : Methyl benzoate esters are generally resistant to esterase hydrolysis, suggesting favorable pharmacokinetics compared to ethyl or isopropyl esters .

Biological Activity

Methyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}benzoate is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article examines its structure, synthesis, and biological effects, including antimicrobial and anticancer properties.

Structural Characteristics

This compound features a unique combination of an indole moiety, an acetylamino group, and a benzoate ester. The presence of the bromo substituent at the 5-position of the indole ring is significant, as it can enhance both the compound's reactivity and its interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps, which may include:

  • Formation of the Indole Derivative : Starting from appropriate indole precursors.
  • Acetylation : Introducing the acetyl group through acetic anhydride or acetyl chloride.
  • Esterification : Reacting with methyl 4-aminobenzoate to form the final compound.

Industrial methods may optimize these steps for higher yields and reduced costs, potentially employing continuous flow reactors and automated purification systems.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The indole framework is known for its ability to interact with various biological targets, which may enhance its efficacy against microbial pathogens. Studies suggest that this compound could possess similar properties, warranting further investigation into its antimicrobial mechanisms.

Anticancer Activity

This compound has been evaluated for its anticancer potential. The compound's structural analogs have shown promising results in inhibiting cancer cell proliferation. For instance, related compounds have demonstrated IC50 values comparable to established anticancer drugs like doxorubicin and 5-fluorouracil .

Compound IC50 (µM) Cancer Cell Line
This compoundTBDTBD
Doxorubicin~0.5Various
5-Fluorouracil~10Various

Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines such as MCF-7 and A549, indicating potential for further development as an anticancer agent .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through pathways involving cell cycle arrest and modulation of apoptotic proteins. Further studies are required to elucidate these mechanisms fully .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally similar to this compound:

  • Anticancer Efficacy : A study demonstrated that derivatives of indole-based compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the indole structure can lead to enhanced activity.
  • Antimicrobial Testing : Another study reported that similar compounds showed promising results against both Gram-positive and Gram-negative bacteria, reinforcing the need for further exploration of this compound's antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}benzoate, and how can purity be optimized?

  • Methodology : A common approach involves alkylation of 5-bromoindole with a brominated ester (e.g., ethyl 4-bromobutanoate) using NaH in anhydrous DMSO, followed by purification via column chromatography or recrystallization . Purity optimization may require adjusting stoichiometry (e.g., 1.2 equivalents of NaH to minimize side reactions) and employing HPLC with a C18 column (acetonitrile/water gradient) to verify >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals indicate successful synthesis?

  • Methodology :

  • ¹H NMR : Look for the methyl ester singlet at δ ~3.8–3.9 ppm and the indole NH signal (δ ~10–12 ppm, exchangeable with D₂O) .
  • IR : Confirm the acetylated amide C=O stretch at ~1650–1680 cm⁻¹ and ester C=O at ~1720 cm⁻¹ .
  • X-ray crystallography (if crystalline): Resolve bond angles and confirm regiochemistry, as demonstrated for analogous indole derivatives .

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity (e.g., antimicrobial or anti-inflammatory)?

  • Methodology :

  • Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
  • Anti-inflammatory : Measure inhibition of COX-2 via ELISA or prostaglandin E₂ (PGE₂) suppression in LPS-stimulated macrophages, normalizing to celecoxib .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR signals) be resolved during structural validation?

  • Methodology :

  • Perform 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, overlapping aromatic signals can be deconvoluted using NOESY to confirm spatial proximity of substituents .
  • High-resolution mass spectrometry (HRMS) validates molecular ion integrity, distinguishing regioisomers or hydrolysis byproducts (e.g., free carboxylic acid from ester degradation) .

Q. What strategies mitigate low yields in the acetylation step of the indole moiety?

  • Methodology :

  • Reaction optimization : Use a Schlenk line to exclude moisture, as trace water hydrolyzes acetylating agents.
  • Catalysis : Introduce DMAP (4-dimethylaminopyridine, 0.1 equivalents) to accelerate acetylation kinetics .
  • Byproduct analysis : Monitor reaction progress via TLC (silica, ethyl acetate/hexane 1:3). If acetyl migration occurs, employ protecting groups (e.g., tert-butoxycarbonyl) for the amine .

Q. How do structural modifications (e.g., halogen substitution or ester replacement) influence bioactivity?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., replacing Br with Cl or substituting methyl ester with ethyl/tert-butyl). Test in parallel bioassays to correlate substituent effects with potency .
  • Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinity changes in target proteins (e.g., COX-2 or bacterial topoisomerases) .

Q. How should researchers address unexpected byproducts in nucleophilic substitution reactions involving the bromoindole core?

  • Methodology :

  • Mechanistic analysis : Use LC-MS to identify intermediates (e.g., azide or thiocyanate derivatives from competing nucleophiles) .
  • Condition screening : Vary solvents (DMF vs. THF) and temperatures to favor SN2 pathways over elimination. For example, DMF at 60°C reduces dihydroindole byproduct formation .

Q. What experimental designs are recommended for probing the compound’s stability under physiological conditions?

  • Methodology :

  • Simulated gastric fluid (SGF) assay : Incubate at pH 1.2 (37°C, 2 hours) and analyze degradation via UPLC-MS.
  • Plasma stability : Monitor hydrolysis in human plasma (37°C, 24 hours) with quenched timepoints. Stabilizing strategies may include PEGylation or prodrug design .

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